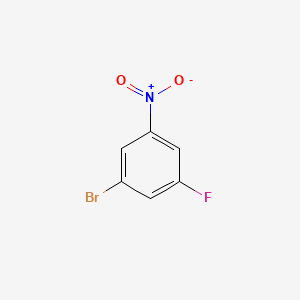

1-Bromo-3-fluoro-5-nitrobenzene

描述

Significance of Polyfunctionalized Aryl Halides and Nitroaromatics in Contemporary Synthetic Chemistry

Polyfunctionalized aryl halides and nitroaromatics are cornerstones of contemporary synthetic chemistry, finding widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. asianscientist.comnih.gov Aryl halides, containing one or more halogen atoms directly attached to an aromatic ring, are crucial precursors for a multitude of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. taylorandfrancis.com The presence of multiple functional groups allows for sequential and regioselective modifications, providing a pathway to complex target molecules. researchgate.netnih.gov

Nitroaromatic compounds, characterized by the presence of a nitro group (-NO2) on an aromatic ring, are also of immense importance. nih.gov The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. scielo.br Furthermore, the nitro group itself can be readily transformed into other functional groups, most notably amines, which are ubiquitous in biologically active compounds. nih.gov The combination of halogen and nitro functionalities in a single molecule, as seen in halogenated nitrobenzenes, therefore provides chemists with a powerful and versatile synthetic tool. nih.gov

Rationale for Focused Research on 1-Bromo-3-fluoro-5-nitrobenzene

The compound this compound has garnered specific interest within the scientific community due to its unique substitution pattern, which imparts a distinct reactivity profile. guidechem.com This trifunctionalized benzene (B151609) ring serves as a valuable intermediate in the synthesis of a diverse range of more complex molecules. guidechem.comnih.gov The presence of three different substituents—a bromine atom, a fluorine atom, and a nitro group—at the 1, 3, and 5 positions allows for a high degree of control over subsequent chemical modifications.

The bromine atom is an excellent handle for popular and powerful cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The fluorine atom can influence the electronic properties of the molecule and is a common feature in many modern pharmaceuticals. The nitro group, as a strong deactivating group, directs incoming electrophiles to the positions ortho and para to itself, and it can also be a site for nucleophilic attack or be reduced to an amino group. This combination of reactive sites makes this compound a strategic building block for creating polysubstituted aromatic compounds with precise control over the final structure. Its utility is evident from its appearance in various chemical supplier catalogs and its implicit role in synthetic pathways described in the patent literature. nih.govchemicalbook.com

Overview of Research Trajectories and Key Challenges in Substituted Benzene Chemistry

The field of substituted benzene chemistry is continuously evolving, with major research trajectories focused on the development of novel, efficient, and selective methods for the synthesis of highly functionalized aromatic compounds. asianscientist.cominnovations-report.com A significant area of research is the development of new catalytic systems for cross-coupling reactions that are more active, stable, and tolerant of a wider range of functional groups.

Another significant challenge lies in the synthesis of asymmetrically substituted benzenes, particularly those with five or six different functional groups. asianscientist.cominnovations-report.com While methods for producing symmetrically substituted benzenes are well-established, the controlled, sequential introduction of multiple different substituents remains a formidable task. The development of programmed synthetic routes to access these complex structures is an active area of research with the potential to unlock new classes of functional materials and therapeutics. innovations-report.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 7087-65-2 |

| Molecular Formula | C6H3BrFNO2 |

| Molecular Weight | 220.00 g/mol |

| Appearance | Yellow Liquid/Solid |

| Boiling Point (Predicted) | 247.2 ± 20.0 °C |

| Density (Predicted) | 1.808 ± 0.06 g/cm³ |

| InChIKey | SWXVEPMSQBEVRH-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-3-fluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXVEPMSQBEVRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20567064 | |

| Record name | 1-Bromo-3-fluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7087-65-2 | |

| Record name | 1-Bromo-3-fluoro-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7087-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-fluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-fluoronitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Development for 1 Bromo 3 Fluoro 5 Nitrobenzene

Historical Perspectives on the Preparation of Bromofluoronitrobenzene Isomers

The synthesis of specifically substituted aromatic compounds like 1-bromo-3-fluoro-5-nitrobenzene is a challenge rooted in the fundamental principles of electrophilic aromatic substitution. Historically, the preparation of its precursors, the bromofluorobenzenes, was fraught with difficulties related to selectivity. Early methods typically involved the direct halogenation of a monosubstituted benzene (B151609). For instance, the bromination of fluorobenzene (B45895) or the direct fluorination of bromobenzene (B47551) invariably leads to a mixture of three positional isomers: ortho, meta, and para. rsc.org

The primary challenge arose from the directing effects of the initial halogen substituent. Both fluorine and bromine are ortho-, para-directing groups, meaning they activate the positions adjacent (ortho) and opposite (para) to them for electrophilic attack. Consequently, these reactions would predominantly yield the 1-bromo-4-fluorobenzene (B142099) (para) and 1-bromo-2-fluorobenzene (B92463) (ortho) isomers. The desired 1-bromo-3-fluorobenzene (B1666201) (meta) isomer, a key precursor for the 1,3,5-trisubstituted target, was formed in only minor quantities. rsc.org

Compounding this problem was the difficulty of separating the isomers. The boiling points of the ortho, meta, and para bromofluorobenzene isomers are remarkably similar, making purification by distillation—a standard industrial technique—extremely inefficient and impractical for isolating the meta isomer in high purity and yield. rsc.org Similarly, methods involving the thermal decomposition of compounds like 3-bromo-benzenediazonium tetrafluoroborate (B81430) were difficult to control and not suitable for large-scale synthesis. rsc.org These historical hurdles underscored the need for more sophisticated and regioselective synthetic strategies.

Modern Synthetic Strategies for this compound

Modern organic synthesis provides a toolkit of reactions that allow for greater control over the placement of functional groups on an aromatic ring. The synthesis of this compound relies on a logical sequence of reactions that carefully considers the directing effects of each substituent.

Regioselective Nitration Approaches

The introduction of the nitro group (—NO₂) is a critical step. A naive approach involving the direct nitration of 1-bromo-3-fluorobenzene is not viable for producing the desired isomer as the primary product. The ortho-, para-directing nature of the bromine and fluorine atoms would direct the incoming electrophile (the nitronium ion, NO₂⁺) to positions 2, 4, and 6, leading to a mixture of 1-bromo-3-fluoro-2-nitrobenzene, 1-bromo-3-fluoro-4-nitrobenzene, and 1-bromo-3-fluoro-6-nitrobenzene.

Therefore, a successful strategy requires a precursor where the existing substituents direct the nitration to the desired position or involves introducing the nitro group via a different mechanism. One of the most effective modern methods is to introduce the nitro group via a Sandmeyer-type reaction using a diazonium salt intermediate. This approach circumvents the challenges of direct electrophilic nitration. For example, starting with the precursor 3-bromo-5-fluoroaniline (B180217), the amino group can be converted into a diazonium salt, which is then displaced by a nitro group using a reagent like sodium nitrite (B80452) in the presence of a copper catalyst.

Directed Halogenation Techniques (Bromination and Fluorination)

Achieving the specific 1,3,5-substitution pattern requires directed methods for introducing the halogen atoms. While direct halogenation of benzene or nitrobenzene (B124822) is often non-selective, diazotization reactions provide a powerful alternative for regioselective halogen placement.

The Sandmeyer reaction is a cornerstone for introducing bromine. An appropriately substituted aniline (B41778) (amino-benzene) can be converted to a diazonium salt (using nitrous acid), which is then treated with a copper(I) bromide salt to replace the diazonium group with a bromine atom. brainly.com

Similarly, the Balz-Schiemann reaction is the classic method for introducing fluorine. It involves the thermal decomposition of a diazonium tetrafluoroborate salt, which is formed by treating the diazonium salt with fluoroboric acid (HBF₄). youtube.com These techniques allow chemists to build the desired substitution pattern by starting with an amine at the position where the halogen is ultimately required.

Multi-step Convergent and Divergent Synthetic Routes from Readily Available Aromatic Precursors

The synthesis of a complex molecule like this compound is best approached through a multi-step pathway that logically installs each substituent. orgsyn.org A plausible linear synthetic route can be designed starting from a readily available precursor like 3-nitroaniline (B104315).

A potential multi-step synthesis is as follows:

Diazotization and Bromination: 3-nitroaniline is converted into a diazonium salt. A subsequent Sandmeyer reaction with cuprous bromide introduces a bromine atom, yielding 1-bromo-3-nitrobenzene (B119269) .

Reduction: The nitro group of 1-bromo-3-nitrobenzene is reduced to an amino group, for example using tin and hydrochloric acid, to produce 3-bromoaniline (B18343) .

Diazotization and Fluorination: The resulting 3-bromoaniline is then subjected to another diazotization, followed by a Balz-Schiemann reaction, to replace the amino group with fluorine, yielding the key intermediate 1-bromo-3-fluorobenzene .

Nitration: Finally, nitration of 1-bromo-3-fluorobenzene using a mixture of nitric and sulfuric acid is performed. While this step produces a mixture of isomers, the target This compound is among them and can be separated from the other isomers through chromatography.

Alternative Final Step: A more selective route involves an additional step. The 1-bromo-3-fluorobenzene is first nitrated to produce a mixture of nitro-isomers. This mixture is then reduced to a mixture of bromofluoroanilines. The desired 3-bromo-5-fluoroaniline can be isolated from this mixture. This isolated amine is then diazotized and converted to the final product, This compound , via a Sandmeyer-type nitration. The reduction of the target compound to 3-bromo-5-fluoroaniline is a documented procedure, lending credibility to this pathway. prepchem.com

Divergent synthesis strategies, which create a library of compounds from a central core, are also being explored for generating 1,3,5-trisubstituted benzenes, highlighting advanced approaches to creating these molecular scaffolds. rsc.orgnih.gov

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

A key challenge in the synthesis of this compound is the efficient production of its meta-substituted precursor, 1-bromo-3-fluorobenzene. Research has shown that this can be achieved through the isomerization of the more readily available 1-bromo-2-fluorobenzene or 1-bromo-4-fluorobenzene. The optimization of this isomerization is critical. rsc.org

Below is a data table compiled from research findings on the isomerization of bromofluorobenzene, demonstrating how reaction parameters influence the final isomer distribution. rsc.org

| Parameter | Condition | Precursor | Isomer Ratio (o:m:p) | Yield of m-isomer |

| Catalyst | Aluminum Chloride | 1-Bromo-2-fluorobenzene | 5-6% : 60-65% : 30-34% | 48% |

| Temperature | 80 °C | 1-Bromo-2-fluorobenzene | Equilibrium Favors Meta | - |

| Reaction Time | 3-5 hours | 1-Bromo-2-fluorobenzene | Equilibrium Reached | - |

| Time (Extended) | >24 hours | 1-Bromo-2-fluorobenzene | Disproportionation Occurs | Decreased |

This table illustrates the optimization of the synthesis of the 1-bromo-3-fluorobenzene precursor via isomerization. The reaction is typically run at elevated temperatures with a Lewis acid catalyst like aluminum chloride to reach an equilibrium mixture that is significantly enriched in the desired meta isomer.

Integration of Sustainable Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. stackexchange.com These principles are increasingly being applied to the synthesis of complex aromatic compounds.

Key areas for integrating sustainability into the synthesis of this compound include:

Alternative Nitration Reagents: Traditional nitration with mixed acids is hazardous and produces significant acidic waste. Greener alternatives include using solid acid catalysts like sulfated zeolites or metal-modified montmorillonite (B579905) clays, which are often reusable and can lead to higher selectivity. brainly.comlibretexts.org Reagents such as iron(III) nitrate (B79036) nonahydrate have also been explored as milder and less toxic sources for nitration. researchgate.net

Catalytic Reactions: Employing catalytic reagents instead of stoichiometric ones is a core principle of green chemistry. stackexchange.com In halogenation steps, using catalytic amounts of a Lewis acid rather than a full equivalent reduces waste. The Sandmeyer and Balz-Schiemann reactions, while effective, generate stoichiometric byproducts. Research into catalytic versions of these transformations is an active area.

Safer Solvents: Many classic organic reactions use hazardous chlorinated solvents. Green chemistry encourages the use of safer alternatives like water, ethanol, or even solvent-free conditions where possible. stackexchange.com For instance, the reduction of a nitro group can often be carried out in an ethanol/water mixture. prepchem.com

By redesigning synthetic routes to incorporate these principles, the production of this compound can be made more efficient, economical, and environmentally benign.

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 3 Fluoro 5 Nitrobenzene

Electrophilic Aromatic Substitution Pathways on 1-Bromo-3-fluoro-5-nitrobenzene

Electrophilic aromatic substitution (EAS) on the this compound ring is significantly hindered. The reaction involves an electrophile attacking the electron-rich aromatic ring. youtube.com However, all three substituents on this compound—bromine, fluorine, and the nitro group—are electron-withdrawing, which deactivates the ring towards electrophilic attack. libretexts.org Such deactivated rings undergo electrophilic substitution much slower than benzene (B151609) and often require harsh reaction conditions, such as high temperatures and strong catalysts. libretexts.orgmsu.edu

The directing effect of the substituents determines the position of any potential substitution. The nitro group is a strong deactivating group that directs incoming electrophiles to the meta position. msu.edu The halogen atoms (bromine and fluorine) are also deactivating but are ortho-, para-directors. libretexts.org For this compound, the directing effects are as follows:

The bromine at C1 directs to positions C2, C4, and C6.

The fluorine at C3 directs to positions C2, C4, and C6.

The nitro group at C5 directs to positions C2 and C6.

All substituents collectively direct potential electrophiles to the remaining unsubstituted positions (C2, C4, and C6). Despite this, the cumulative deactivating effect of three electron-withdrawing groups makes electrophilic aromatic substitution on this substrate exceptionally difficult and generally not a preferred synthetic route.

Nucleophilic Aromatic Substitution (SNAr) Reactions

In stark contrast to its inertness towards electrophiles, this compound is highly activated for nucleophilic aromatic substitution (SNAr). This classical reaction involves a nucleophile displacing a leaving group on an aromatic ring. byjus.com The presence of strong electron-withdrawing groups is crucial for activating the ring to nucleophilic attack. byjus.commasterorganicchemistry.com

The potent electron-withdrawing nitro group makes the aromatic ring electron-poor and thus highly susceptible to attack by nucleophiles. masterorganicchemistry.com The nitro group provides stabilization for the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. youtube.commasterorganicchemistry.com This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group. masterorganicchemistry.com

In this compound, both the bromine and fluorine atoms can potentially act as leaving groups. The reactivity order in SNAr reactions is often F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is typically the initial attack of the nucleophile, and the high electronegativity of fluorine makes the attached carbon more electrophilic and better able to stabilize the incoming negative charge in the transition state. masterorganicchemistry.comnih.gov Therefore, nucleophilic attack is most likely to occur at the carbon bearing the fluorine atom (C3), leading to the displacement of fluoride. Studies on the analogous compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, have shown that it readily undergoes SNAr reactions where various nucleophiles displace the fluorine atom. beilstein-journals.orgnih.govresearchgate.net

Table 1: Predicted Products of SNAr Reactions with this compound

| Nucleophile (NuH) | Predicted Product (Displacement of Fluorine) |

| Methanol (CH₃OH) | 1-Bromo-3-methoxy-5-nitrobenzene |

| Ethanol (CH₃CH₂OH) | 1-Bromo-3-ethoxy-5-nitrobenzene |

| Phenol (C₆H₅OH) | 1-Bromo-3-phenoxy-5-nitrobenzene |

| Thiophenol (C₆H₅SH) | 1-Bromo-3-(phenylthio)-5-nitrobenzene |

| Morpholine | 4-(3-Bromo-5-nitrophenyl)morpholine |

| Piperidine | 1-(3-Bromo-5-nitrophenyl)piperidine |

The mechanism of SNAr reactions typically proceeds via a two-step addition-elimination pathway. The first step, the nucleophilic addition to form the resonance-stabilized Meisenheimer complex, is generally the slow, rate-determining step. nih.gov The second step is the rapid elimination of the leaving group, which restores the aromaticity of the ring. nih.gov

The rate of reaction is influenced by several factors:

The Nucleophile: Stronger nucleophiles react faster.

The Leaving Group: As the formation of the Meisenheimer complex is usually rate-limiting, the C-X bond strength is less important than the ability of the halogen to activate the site of attack. The high electronegativity of fluorine makes it a better activator for nucleophilic attack than bromine, leading to a faster reaction rate (F > Cl > Br > I). masterorganicchemistry.comnih.gov

Solvent: Polar aprotic solvents are typically used to solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Computational studies on similar systems confirm that the introduction of a nitro group significantly lowers the activation barrier for SNAr reactions. researchgate.net The stability of the Meisenheimer intermediate is key; the more the negative charge can be delocalized onto the electron-withdrawing groups, the more stable the intermediate and the lower the activation energy for its formation.

Reduction Chemistry of the Nitro Group in this compound

The reduction of the nitro group is a fundamental transformation in organic chemistry, providing a route to aromatic amines. sci-hub.storganic-chemistry.org This reaction is highly relevant for this compound, as the resulting 3-bromo-5-fluoroaniline (B180217) is a valuable synthetic intermediate.

A variety of methods can be employed for this reduction:

Catalytic Hydrogenation: This is a common industrial method. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are used with hydrogen gas. sci-hub.stwikipedia.org This method is often highly chemoselective, leaving other functional groups like halogens intact under controlled conditions. For instance, the reduction of the similar 2-bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene to its corresponding aniline (B41778) proceeds efficiently using Pd/C and H₂ without affecting the bromo or fluoro substituents. google.com

Metal-Acid Systems: Classic methods include the use of metals like iron, tin, or zinc in an acidic medium (e.g., HCl or acetic acid). wikipedia.org

Sulfide (B99878) Reagents: Sodium sulfide or sodium hydrosulfite can also be used for the reduction, sometimes offering selectivity in poly-nitro compounds. wikipedia.org

The successful reduction of the nitro group without cleavage of the C-Br or C-F bonds yields 3-bromo-5-fluoroaniline, a versatile building block for further functionalization.

Halogen-Metal Exchange Reactions and Organometallic Intermediates

Halogen-metal exchange is a powerful tool for creating organometallic reagents (e.g., organolithiums or Grignard reagents) from organic halides. The reactivity order for this exchange is typically I > Br > Cl > F. Consequently, for this compound, the bromine atom would be expected to undergo exchange preferentially.

However, the presence of the nitro group poses a significant challenge. Organolithium and Grignard reagents are not only strong bases but also potent nucleophiles. They can readily react with the highly electrophilic nitro group, leading to undesired side reactions. This incompatibility often prevents the successful formation of the desired organometallic intermediate from nitro-substituted aryl halides via standard halogen-metal exchange protocols. Therefore, generating 3-fluoro-5-nitrophenyllithium or its Grignard equivalent directly from this compound is generally not feasible.

Transition-Metal-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The carbon-bromine bond is the primary site of reactivity in these transformations. libretexts.orgwikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or ester to form a C-C bond. libretexts.org Reacting this compound with an arylboronic acid would yield a substituted 3-fluoro-5-nitrobiphenyl. The reaction is known to be tolerant of a wide range of functional groups, including nitro groups. nih.gov

Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene, such as an acrylate (B77674) or styrene (B11656), in the presence of a base. wikipedia.orgorganic-chemistry.org This would result in the formation of a substituted styrene derivative. The electron-withdrawing substituents on the aromatic ring can facilitate the initial oxidative addition step of the catalytic cycle. liverpool.ac.uk

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce an arylalkyne. libretexts.orgwikipedia.org This provides a direct route to 1-(alkynyl)-3-fluoro-5-nitrobenzene derivatives.

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction couples the aryl bromide with a primary or secondary amine. organic-chemistry.org It allows for the synthesis of N-aryl or N-heteroaryl derivatives of 3-fluoro-5-nitroaniline. The reaction is known to proceed effectively with substrates bearing electron-withdrawing groups like nitro functions. chemrxiv.orgbeilstein-journals.org

Table 2: Overview of Cross-Coupling Reactions on this compound

| Reaction Name | Coupling Partner | General Product Structure |

| Suzuki-Miyaura | R-B(OH)₂ | 3-Fluoro-5-nitro-1-R-benzene (R=aryl, vinyl) |

| Heck | Alkene (e.g., H₂C=CHR) | 1-(alkenyl)-3-fluoro-5-nitrobenzene |

| Sonogashira | Terminal Alkyne (H−C≡C−R) | 1-(alkynyl)-3-fluoro-5-nitrobenzene |

| Buchwald-Hartwig | Amine (R¹R²NH) | 1-(R¹R²N)-3-fluoro-5-nitrobenzene |

Radical-Mediated Transformations and Aromatic Radical Anion Chemistry

The chemistry of this compound in radical-mediated transformations is an area of significant interest due to the presence of multiple reactive sites on the aromatic ring. The electron-withdrawing nitro group, combined with the halogen substituents, renders the molecule susceptible to reactions involving radical intermediates and aromatic radical anions.

Upon one-electron reduction, this compound can form a radical anion. The stability and subsequent reaction pathways of this radical anion are influenced by the solvent and reaction conditions. While specific studies on the radical anion of this compound are not extensively documented, the behavior of analogous compounds, such as the radical anion of 1-bromo-4-nitrobenzene (B128438), has been investigated. In conventional non-aqueous solvents like acetonitrile, dimethyl sulfoxide, or N,N-dimethylformamide, the radical anions of halonitrobenzenes can be relatively stable. However, in room temperature ionic liquids, the reactivity of these radical anions can be significantly altered, leading to fragmentation and further reactions. rsc.org

For instance, the radical anion of p-bromonitrobenzene has been shown to undergo a DISP-type (dissociative electron transfer) mechanism in the ionic liquid N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide. rsc.org This process involves the cleavage of the carbon-bromine bond, resulting in the formation of the nitrobenzene (B124822) radical anion and a bromide ion. A similar fragmentation pathway can be anticipated for the radical anion of this compound, where the initial radical anion would likely undergo dissociation to yield a 3-fluoro-5-nitrophenyl radical and a bromide ion. The presence of the electron-withdrawing fluorine and nitro groups would influence the rate and efficiency of this fragmentation.

The resulting aryl radical can then participate in various radical-mediated transformations, including hydrogen atom abstraction, cyclization reactions, or addition to other unsaturated systems. The specific outcomes of these reactions would depend on the reaction partners and conditions employed.

Below is a table summarizing the expected key species and transformations in the radical anion chemistry of this compound, based on analogous systems.

| Initial Reactant | Generated Intermediate | Potential Subsequent Species | Reaction Type |

| This compound | This compound radical anion | 3-Fluoro-5-nitrophenyl radical + Bromide ion | Dissociative Electron Transfer |

| 3-Fluoro-5-nitrophenyl radical | - | 3-Fluoro-5-nitrobenzene | Hydrogen Atom Abstraction |

Photochemical and Electrochemical Reactivity Studies

The photochemical and electrochemical behavior of this compound is dictated by its electronic structure, which is characterized by the electron-deficient aromatic ring substituted with a nitro group and two different halogen atoms.

Photochemical Reactivity:

Specific photochemical studies on this compound are not widely reported. However, the photochemistry of nitroaromatic compounds is a well-established field. Upon absorption of UV light, nitroaromatic compounds can be excited to singlet and triplet states. These excited states can undergo various reactions, including hydrogen abstraction, cyclization, and rearrangement. For halogenated nitroaromatics, carbon-halogen bond cleavage can also be a significant photochemical pathway, leading to the formation of aryl radicals.

For this compound, it is plausible that UV irradiation could induce the homolytic cleavage of the C-Br bond, which is generally weaker than the C-F bond, to generate a 3-fluoro-5-nitrophenyl radical. This photochemically generated radical could then engage in subsequent reactions similar to those described in the radical-mediated transformations section. The presence of the nitro group can also lead to photoreduction reactions in the presence of suitable hydrogen donors.

Electrochemical Reactivity:

A study on the electrocatalytic reduction of various substituted nitrobenzenes to their corresponding anilines using a polyoxometalate redox mediator provides a relevant framework. acs.org This method has been shown to be effective for a range of substituted nitroarenes, including those with halogen substituents. acs.org In this process, the polyoxometalate mediator is first reduced at the cathode and then reacts in solution with the nitrobenzene derivative to yield the aniline. acs.org This mediated approach often leads to higher selectivity and conversion compared to direct electrochemical reduction at the electrode surface. acs.org

The direct electrochemical reduction of 1-bromo-4-nitrobenzene at a zinc electrode in an ionic liquid has been shown to proceed via a one-electron reduction to form the radical anion, which then reacts with the electrode to form an arylzinc compound. rsc.org

Based on these findings, the electrochemical reduction of this compound would be expected to initiate with the formation of a radical anion. The subsequent fate of this intermediate would depend on the electrode material and the reaction medium. It could undergo fragmentation (C-Br bond cleavage) or further reduction of the nitro group.

The following table outlines the probable electrochemical reduction pathways for this compound.

| Reaction | Electrode/Mediator | Probable Product(s) | Key Intermediates |

| Direct Electrochemical Reduction | Inert Electrode (e.g., Glassy Carbon) | 3-Fluoro-5-nitroaniline, 3-Bromo-5-fluoroaniline | Radical anion, dianion |

| Electrocatalytic Reduction | Polyoxometalate Mediator | 3-Bromo-5-fluoroaniline | Reduced mediator, radical anion |

| Reductive Arylation | Zinc Electrode | Arylzinc species | Radical anion |

It is important to note that the relative ease of reduction of the nitro group versus the cleavage of the carbon-halogen bonds will be a key factor in determining the final product distribution in electrochemical reactions.

Advanced Applications in Organic Synthesis and Building Block Development

1-Bromo-3-fluoro-5-nitrobenzene as a Versatile Synthon for Complex Organic Molecules

The inherent reactivity of this compound, stemming from its distinct electronic properties, positions it as a highly versatile building block for the synthesis of intricate molecular architectures. The electron-withdrawing nature of the nitro and fluoro substituents activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), while the bromine atom serves as a handle for various cross-coupling reactions. This dual reactivity allows for sequential and site-selective modifications, providing a gateway to a diverse range of polysubstituted aromatic compounds.

One of the most powerful applications of this synthon is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov The carbon-bromine bond can be selectively activated to form new carbon-carbon bonds with a wide variety of boronic acids and their derivatives. This methodology has been instrumental in the synthesis of complex biaryl and heteroaryl structures, which are prevalent motifs in many biologically active molecules. The ability to introduce diverse aryl and heteroaryl groups at the 1-position, while retaining the fluoro and nitro functionalities for further manipulation, underscores the strategic importance of this building block.

Furthermore, the nitro group can be readily reduced to an amino group, opening up another dimension of synthetic possibilities. The resulting 3-bromo-5-fluoroaniline (B180217) is a key intermediate that can undergo a plethora of transformations, including diazotization followed by substitution, acylation, and N-alkylation, to introduce a wide range of functional groups. This sequential functionalization strategy allows for the construction of highly decorated aromatic scaffolds from a single, readily available starting material.

Synthesis of Functionalized Pharmaceutical and Agrochemical Intermediates

The unique structural features of this compound make it an ideal starting material for the synthesis of functionalized intermediates that are crucial for the development of new pharmaceuticals and agrochemicals. The presence of both fluorine and bromine atoms, along with a modifiable nitro group, provides multiple points for diversification.

The generation of diverse chemical libraries is a cornerstone of modern drug discovery and agrochemical research. This compound serves as an excellent platform for such endeavors due to the orthogonal reactivity of its functional groups.

A primary derivatization strategy involves the reduction of the nitro group to an amine, yielding 3-bromo-5-fluoroaniline. This transformation is often achieved with high efficiency using reagents like iron powder and ammonium (B1175870) chloride. The resulting aniline (B41778) is a versatile intermediate for library synthesis. For instance, it can be subjected to a variety of N-functionalization reactions, including acylation with diverse carboxylic acids or their derivatives, and reductive amination with a wide range of aldehydes and ketones.

Another powerful derivatization strategy is the Suzuki-Miyaura coupling at the bromine position. This allows for the introduction of a vast array of aryl and heteroaryl fragments, leading to the creation of extensive libraries of biaryl compounds. The reaction conditions can often be tuned to be compatible with the other functional groups on the ring, allowing for a high degree of molecular diversity to be generated from a single starting material.

The following table showcases some common derivatization reactions of this compound and its primary derivative, 3-bromo-5-fluoroaniline:

| Starting Material | Reagents and Conditions | Product | Application |

| This compound | Fe, NH₄Cl, H₂O, reflux | 3-Bromo-5-fluoroaniline | Intermediate for further functionalization |

| This compound | Arylboronic acid, Pd catalyst, base | 3-Fluoro-5-nitro-biphenyl derivatives | Synthesis of biaryl compounds |

| 3-Bromo-5-fluoroaniline | Acyl chloride, base | N-(3-Bromo-5-fluorophenyl)amide derivatives | Library synthesis for drug discovery |

| 3-Bromo-5-fluoroaniline | Aldehyde/Ketone, reducing agent | N-Alkyl/Aryl-3-bromo-5-fluoroaniline derivatives | Introduction of diverse substituents |

In the quest for new therapeutic agents and crop protection solutions, the development of novel molecular scaffolds is of paramount importance. This compound provides a robust starting point for the generation of diverse and privileged scaffolds. A privileged scaffold is a molecular framework that is able to bind to multiple biological targets, thus increasing the probability of finding a lead compound. nih.gov

The 3,5-disubstituted aniline core, readily accessible from this compound, is a common feature in many bioactive molecules, including kinase inhibitors. ccspublishing.org.cngoogle.com Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. ccspublishing.org.cn The 3-bromo-5-fluoroaniline scaffold can be elaborated through various synthetic routes to generate libraries of potential kinase inhibitors. For example, the aniline nitrogen can be incorporated into a heterocyclic ring system, while the bromine atom can be used as a handle for introducing substituents that can interact with specific residues in the kinase active site.

The synthesis of various heterocyclic systems, such as quinolines and fused pyrimidines, can be achieved starting from derivatives of this compound. nih.govrsc.org These heterocyclic scaffolds are frequently found in approved drugs and serve as the basis for the development of new lead compounds with improved efficacy and safety profiles.

Development of Novel Fluorinated and Brominated Aromatic Compounds

The demand for novel fluorinated and brominated aromatic compounds continues to grow, driven by the unique properties that these halogens impart to organic molecules. Fluorine substitution can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable tool in medicinal and agricultural chemistry. researchgate.netnih.gov this compound is a key player in the development of such compounds.

Starting from this versatile building block, a variety of polysubstituted fluoroaromatics can be synthesized. For example, nucleophilic aromatic substitution of the fluorine atom, although challenging, can be achieved under specific conditions, leading to the introduction of other functional groups at the 3-position. More commonly, the bromine and nitro groups are manipulated to build molecular complexity.

A notable example is the synthesis of 1-bromo-3,5-difluorobenzene, a valuable intermediate in its own right. google.comnbinno.com While not directly synthesized from this compound in a single step, the synthetic strategies employed for related compounds often involve similar transformations, highlighting the importance of this class of building blocks. The development of efficient methods for the synthesis of such fluorinated aromatics is an active area of research. google.comgoogle.com

The following table provides examples of novel fluorinated and brominated compounds that can be accessed from or are related to the chemistry of this compound:

| Compound | Synthetic Precursor/Related Compound | Significance |

| 3-Bromo-5-fluoroaniline | This compound | Key intermediate for pharmaceuticals and agrochemicals |

| 1-Bromo-3,5-difluorobenzene | 3,5-Difluoroaniline | Intermediate for liquid crystals and pharmaceuticals google.comchemicalbook.com |

| Substituted 3-fluoro-5-nitrobiphenyls | This compound | Building blocks for complex molecular structures |

| 1-Bromo-3-chloro-5-fluorobenzene | Related halogenated benzenes | Precursor for further functionalization in organic synthesis |

Utilization in Fine Chemical Production and Specialty Reagent Manufacturing

Beyond its role in the discovery phase of new molecules, this compound and its derivatives are utilized in the production of fine chemicals and specialty reagents. Fine chemicals are pure, single substances that are produced in limited quantities and are often used as starting materials for specialty chemicals.

The production of 3-bromo-5-fluoroaniline on an industrial scale is a key application, as this compound is a precursor to a variety of more complex molecules used in the pharmaceutical and agrochemical industries. The manufacturing processes for such fine chemicals require robust and efficient synthetic routes, and the reduction of this compound has been optimized for this purpose.

Furthermore, derivatives of this compound can be used as specialty reagents in organic synthesis. For example, organometallic reagents derived from this compound can be used to introduce the 3-fluoro-5-nitrophenyl group into other molecules. The unique electronic properties of this substituent can be exploited to influence the reactivity and properties of the target molecule. While specific large-scale industrial processes for this compound are often proprietary, its commercial availability from numerous suppliers in various quantities indicates its established role in the fine and specialty chemical market. sigmaaldrich.comchemicalbook.comcalpaclab.com

Spectroscopic Characterization and Advanced Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and the electronic environment of nuclei within a molecule. For 1-bromo-3-fluoro-5-nitrobenzene, ¹H, ¹³C, and ¹⁹F NMR spectroscopies provide critical data for structural assignment.

¹H, ¹³C, and ¹⁹F NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitro and fluoro groups and the bromine atom. The proton positioned between the fluorine and bromine atoms (H-2) is anticipated to be the most deshielded, appearing at the lowest field. The proton between the bromine and nitro groups (H-6) would likely be next, followed by the proton between the fluorine and nitro groups (H-4). The coupling patterns, arising from spin-spin interactions between the protons and with the fluorine atom, would provide further structural confirmation.

The ¹³C NMR spectrum will display six signals for the six non-equivalent carbon atoms of the benzene ring. The carbons directly attached to the electronegative substituents (C-1, C-3, and C-5) will be significantly deshielded. The carbon bearing the fluorine atom (C-3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature in ¹³C NMR of organofluorine compounds.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a powerful technique for characterization. A single resonance is expected for the fluorine atom in this compound. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. biophysics.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-Br | - | ~123 |

| C2-H | ~8.0 - 8.2 | ~115 |

| C3-F | - | ~162 (d, ¹JCF ≈ 250 Hz) |

| C4-H | ~7.8 - 8.0 | ~110 |

| C5-NO₂ | - | ~148 |

| C6-H | ~8.2 - 8.4 | ~128 |

Note: These are predicted values based on empirical data and additivity rules. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the three aromatic protons. sdsu.eduyoutube.com Cross-peaks would be observed between adjacent protons, confirming their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the proton signals with the signals of the directly attached carbon atoms. sdsu.eduyoutube.com It would definitively link each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. sdsu.eduyoutube.com This is particularly useful for identifying the quaternary carbons (C-1, C-3, and C-5) by observing their correlations with the protons on the ring. For instance, the proton at C-2 would show correlations to C-1, C-3, and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of nuclei. youtube.com For a small molecule like this compound, NOESY can help to confirm through-space interactions between adjacent protons.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov For this compound (C₆H₃BrFNO₂), the calculated exact mass is 218.9331 Da. nih.gov An experimental HRMS measurement confirming this value would provide strong evidence for the molecular formula of the compound. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks separated by two mass units (M⁺ and M+2), further confirming the presence of a bromine atom.

Table 2: Isotopic Pattern for the Molecular Ion of this compound

| Ion | Calculated m/z | Relative Abundance (%) |

| [C₆H₃⁷⁹BrFNO₂]⁺ | 218.9331 | 100.0 |

| [C₆H₃⁸¹BrFNO₂]⁺ | 220.9311 | 97.3 |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to generate a series of product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the loss of the nitro group (-NO₂) and the bromine atom (-Br). The analysis of these fragmentation patterns can help to confirm the connectivity of the substituents on the aromatic ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.

The FT-IR and Raman spectra of this compound are expected to show characteristic absorption bands for the C-H, C-F, C-Br, and N-O stretching and bending vibrations. The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C-F stretching vibration is expected to produce a strong absorption band, typically in the range of 1250-1000 cm⁻¹. The C-Br stretching vibration is found at lower wavenumbers, usually in the 600-500 cm⁻¹ region. The nitro group will exhibit two characteristic strong stretching vibrations: an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1360-1320 cm⁻¹. The substitution pattern on the benzene ring will also give rise to a characteristic pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and out-of-plane C-H bending vibrations below 900 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Nitro (NO₂) | Asymmetric Stretching | 1550 - 1500 |

| Nitro (NO₂) | Symmetric Stretching | 1360 - 1320 |

| C-F | Stretching | 1250 - 1000 |

| C-Br | Stretching | 600 - 500 |

| Aromatic Ring | C=C Stretching | 1600 - 1450 |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 |

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method would allow for the definitive determination of the molecular structure of this compound, including bond lengths, bond angles, and torsion angles. Furthermore, analysis of the crystal packing would reveal the nature and extent of intermolecular interactions, such as halogen bonding, π-π stacking, and dipole-dipole interactions, which govern the supramolecular architecture of the solid state.

A typical crystallographic study would report the following parameters:

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

Detailed analysis of the bond lengths and angles would provide insight into the electronic effects of the bromo, fluoro, and nitro substituents on the benzene ring. For instance, the C-NO₂ bond length and the geometry of the nitro group would be of particular interest. The crystal packing analysis would elucidate how the individual molecules arrange themselves in the crystal lattice, which is influenced by the interplay of repulsive and attractive non-covalent interactions.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

Electronic absorption (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of ultraviolet and visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum is characterized by one or more absorption bands, with the position (λmax) and intensity (molar absorptivity, ε) of these bands being indicative of the types of electronic transitions occurring.

The UV-Vis spectrum of this compound would be expected to show absorptions characteristic of substituted nitrobenzenes. These typically include π → π* transitions associated with the benzene ring and n → π* transitions involving the non-bonding electrons of the nitro group. The presence of the bromine and fluorine atoms would likely cause a shift in the absorption maxima (a chromic shift) compared to unsubstituted nitrobenzene (B124822) due to their electronic effects on the aromatic system.

Table 2: Hypothetical UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Assignment |

|---|---|---|---|

| e.g., Ethanol | Value 1 | Value 1 | e.g., π → π* |

The specific λmax and ε values would provide valuable information about the energy levels of the molecular orbitals and the probability of the corresponding electronic transitions.

Computational Chemistry and Theoretical Investigations of 1 Bromo 3 Fluoro 5 Nitrobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For 1-bromo-3-fluoro-5-nitrobenzene, DFT calculations, particularly using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional arrangement, known as geometry optimization. globalresearchonline.netnih.govnih.gov This process iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located, corresponding to the equilibrium geometry. youtube.com

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations (Note: The following data is illustrative, based on typical values for substituted benzenes from computational studies, and represents the type of output generated by DFT calculations.)

| Parameter | Predicted Value |

| C-Br Bond Length | 1.90 Å |

| C-F Bond Length | 1.35 Å |

| C-N Bond Length | 1.48 Å |

| N-O Bond Length | 1.22 Å |

| C-C Bond Length (avg) | 1.39 Å |

| C-C-C Bond Angle (avg) | 120.0° |

| O-N-O Bond Angle | 124.0° |

Beyond geometry, DFT calculations elucidate the electronic properties of the molecule through the analysis of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.govyoutube.com For nitroaromatic compounds, the strong electron-withdrawing nature of the nitro group, along with the halogens, significantly influences the energies of these frontier orbitals. researchgate.netresearchgate.net

Table 2: Predicted Molecular Orbital Energies for this compound (Note: This data is representative of typical DFT calculation results for similar nitroaromatic compounds.)

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -3.2 |

| HOMO-LUMO Gap | 4.3 |

Prediction of Spectroscopic Properties (NMR chemical shifts, IR frequencies)

Computational methods are highly effective in predicting the spectroscopic signatures of molecules. For this compound, DFT can be used to calculate its expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR chemical shifts (¹H and ¹³C) can be predicted with considerable accuracy by calculating the magnetic shielding tensors of the nuclei within the optimized molecular geometry. nih.govacs.orgd-nb.info These predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds. acs.orgnih.gov

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound (Note: These are illustrative values based on computational models for substituted benzenes.)

| Atom | Predicted Chemical Shift (ppm) |

| C1 (-Br) | 123.0 |

| C2 | 115.5 |

| C3 (-F) | 163.0 (d, ¹JCF ≈ 250 Hz) |

| C4 | 110.0 |

| C5 (-NO₂) | 149.0 |

| C6 | 128.0 |

| H2 | 7.80 |

| H4 | 7.60 |

| H6 | 8.10 |

Similarly, the vibrational frequencies of the molecule can be computed. These frequencies correspond to the absorption peaks in an IR spectrum. bohrium.com The calculation involves determining the second derivatives of the energy with respect to atomic displacements, which yields a set of normal modes of vibration. Each mode has a characteristic frequency and intensity. For nitroaromatic compounds, the symmetric and asymmetric stretches of the NO₂ group are particularly strong and diagnostic features in the IR spectrum. spectroscopyonline.com

Table 4: Predicted Principal IR Frequencies (cm⁻¹) for this compound (Note: This table presents hypothetical data based on known vibrational modes for nitroaromatic compounds.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretching | 3100-3000 |

| NO₂ asymmetric stretching | 1550-1530 |

| NO₂ symmetric stretching | 1355-1345 |

| C-C aromatic stretching | 1600-1450 |

| C-F stretching | 1250-1150 |

| C-Br stretching | 700-600 |

Reaction Mechanism Elucidation and Transition State Analysis using Computational Methods

Theoretical chemistry provides a powerful lens through which to study the mechanisms of chemical reactions. For this compound, computational methods can be used to map out the potential energy surfaces of its reactions, such as nucleophilic aromatic substitution or reduction of the nitro group. lboro.ac.ukorientjchem.org By identifying the transition states—the highest energy points along the reaction coordinate—and the intermediates, chemists can gain a detailed understanding of the reaction pathway. researchgate.net

For instance, in a nucleophilic aromatic substitution reaction, calculations can determine the activation energies for the attack of a nucleophile at the different carbon positions of the benzene (B151609) ring. These calculations would likely show that the carbons ortho and para to the strongly electron-withdrawing nitro group are the most electrophilic and thus the most susceptible to attack. The presence of the halogen substituents would further modulate this reactivity.

Molecular Dynamics Simulations for Conformational Space Exploration

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can be employed to explore its behavior in different environments, such as in a solvent or interacting with a biological macromolecule. koreascience.krnih.gov MD simulations model the movement of atoms and molecules over time based on a force field, which is a set of parameters describing the potential energy of the system. acs.org These simulations can reveal information about intermolecular interactions, such as hydrogen bonding or π-π stacking, and how the molecule explores its conformational space. rsc.org For a molecule like this, MD could be used to study its aggregation behavior or its partitioning between different phases.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) and the related Quantitative Structure-Activity Relationships (QSAR) are statistical methods that correlate the chemical structure of a series of compounds with their reactivity or biological activity. mdpi.comnih.gov For nitroaromatic compounds, QSAR models have been extensively developed to predict properties like toxicity. tandfonline.comnih.gov

A QSRR model for a series of substituted nitrobenzenes, including this compound, would typically involve calculating a set of molecular descriptors. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges). tandfonline.com These descriptors are then used in a statistical model, such as multiple linear regression or partial least squares, to build an equation that predicts the property of interest.

Analysis of Aromaticity and Electronic Effects of Substituents on the Benzene Ring

The substituents on the benzene ring—bromo, fluoro, and nitro—each exert distinct electronic effects that influence the ring's aromaticity and reactivity. The fluorine and bromine atoms are electronegative and exert an inductive electron-withdrawing effect, while also having a resonance-donating effect due to their lone pairs. The nitro group is strongly electron-withdrawing through both inductive and resonance effects.

Applications in Materials Science and Advanced Functional Materials

Precursor in the Synthesis of Specialty Polymers and Oligomers

In the realm of polymer chemistry, 1-Bromo-3-fluoro-5-nitrobenzene holds potential as a monomer or a key intermediate for the synthesis of specialty polymers and oligomers with tailored properties. The presence of the bromine atom allows for its participation in various cross-coupling reactions, such as Suzuki or Stille couplings, which are fundamental to the creation of conjugated polymers. These polymers are the cornerstone of many advanced materials due to their unique electronic and photophysical properties.

The substitution pattern of this compound is particularly noteworthy. The meta-positioning of the functional groups can lead to polymers with specific conformational structures, influencing their solubility, processability, and ultimately, their performance in devices. The electron-deficient nature of the aromatic ring, induced by the nitro and fluoro substituents, can be harnessed to create polymers with high electron affinity, a desirable characteristic for n-type semiconductors in organic electronics.

While specific examples of large-scale polymerization using this compound as a primary monomer are not prevalent in existing literature, its potential lies in its ability to be chemically modified. For instance, the nitro group can be reduced to an amine, and the bromo group can be converted to other functional groups, opening up a wide array of possibilities for creating novel monomers. These monomers can then be incorporated into polymer backbones to fine-tune the electronic and physical properties of the resulting materials.

Incorporation into Organic Electronic Materials (e.g., Organic Light-Emitting Diodes, Photovoltaic Cells)

The field of organic electronics, which includes Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic (OPV) cells, relies heavily on the design of materials with precise electronic properties. This compound, as a building block, offers a route to such materials.

In the context of OLEDs, the performance of the device is critically dependent on the properties of the materials used in its various layers, including the hole transport layer (HTL), the electron transport layer (ETL), and the emissive layer (EML). The electron-withdrawing substituents of this compound make it a potential precursor for synthesizing n-type materials for ETLs. By incorporating this moiety into a larger molecular structure, it is possible to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection and transport.

For organic photovoltaic cells, the efficiency is largely determined by the relative energy levels of the donor and acceptor materials. The electron-deficient nature of the this compound core could be exploited in the design of new acceptor materials. By coupling it with suitable donor moieties, it may be possible to create donor-acceptor systems with appropriate energy level offsets for efficient charge separation at the donor-acceptor interface.

Impact on Charge Transport and Optoelectronic Properties

The introduction of halogen atoms, particularly fluorine, into organic semiconductor frameworks is a well-established strategy for modifying their charge transport and optoelectronic properties. The strong electronegativity of fluorine can significantly influence the molecular packing and electronic structure of the material.

The specific substitution pattern of this compound, with its combination of a heavy halogen (bromine), a highly electronegative halogen (fluorine), and a strong electron-withdrawing group (nitro), presents a unique case. The bromine atom can facilitate intersystem crossing and promote phosphorescence, a property that can be exploited in the design of new emissive materials for OLEDs. The combined electronic effects of the fluoro and nitro groups are expected to significantly impact the optoelectronic properties of any material derived from this precursor, leading to shifts in absorption and emission spectra, and influencing charge carrier dynamics.

Development of Advanced Coatings and Functional Surfaces

The reactivity of the bromo group in this compound makes it a candidate for the development of advanced coatings and functional surfaces. Through surface-initiated polymerization or by grafting molecules derived from this compound onto a substrate, it is possible to create surfaces with tailored properties.

For example, coatings incorporating the fluoro and nitro functionalities could exhibit enhanced resistance to chemical degradation and environmental factors. The low surface energy associated with fluorinated compounds can impart hydrophobic and oleophobic properties to a surface, leading to self-cleaning and anti-fouling applications.

Furthermore, the electron-deficient nature of the aromatic ring could be utilized to create surfaces with specific electronic functionalities. For instance, such coatings could be used to modify the work function of conductive substrates, which is a critical aspect in the fabrication of organic electronic devices.

Synthesis of Chromophores and Dyes with Tunable Optical Properties

The structural backbone of this compound is a potential starting point for the synthesis of novel chromophores and dyes. The process of creating a dye often involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The nitro group in this compound can be readily reduced to an amino group, providing the necessary functionality for this reaction.

The resulting azo dyes would incorporate the 3-fluoro-5-bromophenyl moiety, and the electronic properties of these dyes could be tuned by varying the coupling partner. The electron-withdrawing fluorine atom and the bromine atom would likely influence the intramolecular charge transfer characteristics of the dye, leading to changes in its absorption and emission wavelengths. This tunability is highly desirable for applications in areas such as textile dyeing, printing, and even in the development of materials for optical data storage.

Role in the Creation of Smart Materials and Sensors

"Smart materials" are materials that respond to external stimuli such as light, temperature, or the presence of a chemical species. The unique combination of functional groups in this compound suggests its potential role in the creation of such materials.

For example, the electron-deficient aromatic ring could be incorporated into a larger molecular system designed to act as a chemical sensor. The interaction of an analyte with this system could perturb its electronic structure, leading to a detectable change in its optical or electrical properties. The presence of the nitro group, which is known to be a good electron acceptor, could be particularly useful in the design of sensors for electron-rich analytes.

Furthermore, the bromine atom could serve as a handle for further functionalization, allowing for the attachment of other responsive units to create multifunctional smart materials. While concrete examples are yet to be widely reported, the fundamental properties of this compound make it a promising platform for future research in this exciting field.

Environmental Impact and Green Chemistry Research Initiatives

Investigation of Environmental Fate and Degradation Pathways of 1-Bromo-3-fluoro-5-nitrobenzene

The electron-withdrawing nature of the nitro group, combined with the stability of the benzene (B151609) ring, generally makes nitroaromatic compounds resistant to rapid degradation. muni.cz The presence of halogen atoms (bromine and fluorine) can further influence the compound's persistence and the mechanisms of its breakdown.

Biodegradation:

Microbial degradation is a primary pathway for the breakdown of organic pollutants in the environment. researchgate.net Studies on similar compounds, such as 3-chloronitrobenzene and 3-bromonitrobenzene, have shown that certain bacteria can utilize them as a sole source of carbon, nitrogen, and energy. For instance, Diaphorobacter sp. strain JS3051 has been shown to degrade 3-chloro- and 3-bromonitrobenzene. researchgate.net The degradation is initiated by a dioxygenase enzyme that hydroxylates the aromatic ring, leading to the formation of catechols which are then further metabolized. researchgate.net However, the same study noted that this bacterial strain was unable to degrade 3-fluoronitrobenzene, suggesting that the fluorine substituent may hinder enzymatic activity. researchgate.net This indicates that the degradation of this compound in the environment could be challenging for some microorganisms.

Fungi, with their powerful extracellular enzymes, also play a role in the degradation of recalcitrant compounds. mdpi.com Mycoremediation, the use of fungi to clean up contaminated sites, has shown promise for a variety of pollutants, including nitroaromatics. washington.eduncsu.edu While direct evidence for the mycodegradation of this compound is not yet available, the ability of fungi to break down complex aromatic structures suggests this as a potential, yet unconfirmed, degradation pathway.

Abiotic Degradation:

Photodegradation, the breakdown of compounds by light, is another potential environmental fate for this compound. The absorption of UV radiation can lead to the cleavage of chemical bonds. Studies on other nitroaromatic compounds have demonstrated that photodegradation can occur, sometimes accelerated by the presence of photocatalysts like titanium dioxide. Research on the photodegradation of flutamide (B1673489) and its halogenated derivatives, which share structural similarities, has shown that the nitro group can be involved in photoelimination reactions. nih.gov

The table below summarizes the potential degradation pathways for this compound based on research on analogous compounds.

| Degradation Pathway | Description | Key Factors | Potential for this compound |

| Microbial Biodegradation | Breakdown by microorganisms (bacteria and fungi). | Presence of adapted microbial consortia, enzyme specificity, bioavailability. | Potentially slow; the fluorine atom may inhibit degradation by some bacterial strains. Fungal degradation is a possibility. |

| Photodegradation | Breakdown by sunlight (UV radiation). | Light intensity, presence of photosensitizers. | Likely to occur, especially in surface waters and on soil surfaces. |

| Abiotic Reduction | Chemical reduction in anoxic environments. | Presence of reducing agents like zero-valent iron. | Possible in contaminated groundwater or sediments where anaerobic conditions prevail. |

Development of Greener Synthetic Routes and Process Intensification

Traditional methods for the synthesis of nitroaromatic compounds often involve harsh conditions, such as the use of strong acids and high temperatures, which can lead to the formation of unwanted byproducts and significant waste generation. nih.gov Green chemistry principles are now guiding the development of more environmentally friendly synthetic routes for this compound.

Alternative Nitration Methods:

Researchers are exploring alternatives to the conventional mixed-acid (sulfuric and nitric acid) nitration process. The use of solid acid catalysts, such as silica-loaded cesium phosphomolybdate or cesium phosphotungstate, offers a greener approach. google.com These catalysts are often reusable, reduce the amount of acidic waste, and can lead to higher selectivity for the desired product. google.com

Solvent Selection:

The choice of solvent is another critical aspect of green synthesis. Many traditional organic solvents are volatile, toxic, and contribute to air pollution. Green solvent selection guides are now available to help chemists choose more sustainable alternatives. researchgate.netrsc.org For the synthesis of this compound, replacing hazardous solvents with options like water, ethanol, or other biodegradable solvents is a key research goal.

Process Intensification:

Flow chemistry is a process intensification technique that offers significant advantages over traditional batch processing. researchgate.net Conducting reactions in continuous flow microreactors allows for better control over reaction parameters, improved heat and mass transfer, enhanced safety, and often higher yields in shorter reaction times. The application of flow chemistry to the nitration of halogenated benzenes is an active area of research that could lead to a more efficient and sustainable production process for this compound.

Waste Minimization and Byproduct Valorization Strategies in Industrial Production

The industrial synthesis of this compound can generate various waste streams, including spent acids and organic byproducts. Effective waste management and the valorization of byproducts are crucial for improving the economic and environmental performance of the manufacturing process.

Waste Minimization:

The adoption of greener synthetic routes, as discussed in the previous section, is the most effective way to minimize waste at the source. The use of recyclable catalysts and the reduction or elimination of hazardous solvents can significantly decrease the volume and toxicity of waste generated. Optimizing reaction conditions to improve selectivity towards the desired product also minimizes the formation of unwanted byproducts. For instance, in the adiabatic nitration of benzene, adjusting parameters like temperature and molar feed ratios can reduce the formation of undesirable nitrophenols. core.ac.uk

Byproduct Valorization:

The nitration of 1-bromo-3-fluorobenzene (B1666201) can potentially lead to the formation of isomers and di-nitro compounds as byproducts. sciencemadness.org Instead of treating these as waste, valorization strategies aim to convert them into valuable products. For example, byproducts could potentially be separated and used as starting materials for the synthesis of other fine chemicals. The recovery and reuse of unreacted starting materials through distillation is another important strategy. google.com A thorough analysis of the waste streams from the production of this compound is necessary to identify all potential byproducts and explore their valorization opportunities.

Methodologies for Detection and Remediation in Environmental Matrices

The ability to detect and remove this compound from the environment is essential for monitoring its presence and mitigating any potential contamination.

Detection Methodologies:

Several analytical techniques can be employed for the detection of nitroaromatic compounds in environmental samples.

Chromatographic Methods: Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation and identification of organic compounds. Dispersive liquid-liquid microextraction (DLLME) followed by GC-MS has been successfully used for the determination of nitrobenzenes and nitrochlorobenzenes in water samples. nih.gov This method offers high sensitivity and good enrichment factors. nih.gov

Electrochemical Sensors: Electrochemical sensors provide a rapid, sensitive, and portable means of detecting nitroaromatic compounds. acs.orgnih.gov These sensors often utilize modified electrodes that facilitate the electrochemical reduction of the nitro group. acs.org The development of disposable screen-printed electrodes makes this technology suitable for on-site monitoring. nih.govacs.org

Biosensors: Biosensors utilize biological components, such as enzymes or whole cells, to detect specific chemicals. nih.gov While specific biosensors for this compound have not been reported, fluorescence-based biosensors have been developed for monitoring other halogenated pollutants. muni.cz

The table below provides an overview of detection methods for nitroaromatic compounds.

| Detection Method | Principle | Advantages | Applicability for this compound |

| GC-MS | Separation by gas chromatography and detection by mass spectrometry. | High selectivity and sensitivity, can identify and quantify specific compounds. | Highly suitable for laboratory analysis of water and soil extracts. |